molecular formula C9H13N3O4 B7771081 2'-Deoxycytidine CAS No. 56905-41-0

2'-Deoxycytidine

Cat. No. B7771081
CAS RN: 56905-41-0
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Description

2’-Deoxycytidine is a pyrimidine 2’-deoxyribonucleoside having cytosine as the nucleobase . It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is functionally related to a cytosine .


Synthesis Analysis

The synthesis of 2’-deoxycytidine nucleosides bearing amino and thiol groups appended to the 5-position of the nucleobase via a butynyl linker has been described . The corresponding triphosphates were then synthesized from the nucleoside and incorporated into oligonucleotides . Another study described a technique based on the use of 5-ethynyl 2’-deoxycytidine (EdC) and its conversion to 5-ethynyl 2’-deoxyuridine .


Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine is C9H13N3O4 . The IUPAC name is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . The InChI is InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 .


Chemical Reactions Analysis

In the reaction of glyoxal with 2’-deoxycytidine at neutral conditions and 37 degrees C, 5-hydroxyacetyl pyrimidine derivatives were obtained . When the reaction was performed at pH 4.5 and 50 degrees C, the 5-hydroxyacetyl derivative of uridine was formed through deamination of cytidine-glyoxal .


Physical And Chemical Properties Analysis

2’-Deoxycytidine is a cytidine analog . It prevents DNA methylation by incorporating itself into the newly synthesizing DNA strand . It also binds to DNA methyltransferase irreversibly and hinders its activity .

Safety And Hazards

2’-Deoxycytidine should not be released into the environment . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling it .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-SHYZEUOFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N3O4
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DSSTOX Substance ID

DTXSID70883620
Record name Cytidine, 2'-deoxy-
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Molecular Weight

227.22 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Deoxycytidine
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Record name Deoxycytidine
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Solubility

870 mg/mL
Record name Deoxycytidine
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Product Name

2'-Deoxycytidine

CAS RN

951-77-9, 56905-41-0
Record name Deoxycytidine
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Melting Point

207 - 210 °C
Record name Deoxycytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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